molecular formula C9H10O4 B8745297 2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol

2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol

Cat. No.: B8745297
M. Wt: 182.17 g/mol
InChI Key: FAZVALCJVBCDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol is a benzodioxole derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) core linked via an ether oxygen to an ethanol moiety.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)ethanol

InChI

InChI=1S/C9H10O4/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5,10H,3-4,6H2

InChI Key

FAZVALCJVBCDEH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol with structurally related compounds, focusing on substituents, synthesis methods, physical properties, and biological activities.

Compound Name Substituent Molecular Formula Melting Point (°C) Yield Key Properties Reference
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Acetamide-thiadiazole C₁₃H₁₁N₃O₄S₂ 171–172 78% Polar due to amide and thiadiazole groups; moderate solubility in DMSO.
Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoate Propanoate ester C₁₄H₁₆O₅ Not reported 22% Lipophilic ester group; synthesized via K₂CO₃-mediated nucleophilic substitution in DMF.
2-(Benzo[d][1,3]dioxol-5-yloxy)nicotinic acid Nicotinic acid C₁₃H₉NO₅ Not reported Not given Carboxylic acid enhances polarity; potential for hydrogen bonding and salt formation.
KCH-1521 (N-acylurea derivative) N-Acylurea C₂₀H₁₉N₃O₅ Not reported Not given Modulates talin activity in HUVECs; exhibits cell adhesion and migration effects.
2-(1,3-Benzodioxol-5-yl)ethanol Direct ethyl linkage (no ether) C₉H₁₀O₃ Not reported Not given Reduced polarity compared to ether-linked analogs; homopiperonyl alcohol derivative.
(2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)methanol Thiazole-methanol C₁₁H₉NO₃S Not reported Not given Heterocyclic thiazole ring introduces rigidity; potential antimicrobial activity.

Structural and Functional Differences

  • Ether vs. Ester Linkages: The target compound’s ether linkage (C-O-C) contrasts with the ester group in ethyl 2-methylpropanoate (), which increases lipophilicity and alters metabolic stability .
  • Polarity: The hydroxyl group in the target compound enhances hydrophilicity compared to 2-(1,3-benzodioxol-5-yl)ethanol (), where the absence of an ether oxygen reduces polarity .
  • Bioactivity: KCH-1521 () demonstrates biological activity as a talin modulator, highlighting how acylurea substituents can confer specific protein-binding capabilities absent in simpler ethanol derivatives .

Physical Properties

  • Melting Points : Acetamide-thiadiazole derivatives (e.g., 171–172°C, ) exhibit higher melting points than ester analogs due to stronger intermolecular hydrogen bonds .
  • Solubility : Nicotinic acid derivatives () are more water-soluble than lipophilic esters, making them suitable for aqueous formulations .

Preparation Methods

Nucleophilic Substitution Using Sesamol Derivatives

A widely reported method involves the alkylation of sesamol (3,4-methylenedioxyphenol) with ethylene carbonate or ethylene oxide. This approach exploits the phenolic oxygen’s nucleophilicity to form the ethoxy linkage. For instance, sesamol reacts with ethylene carbonate in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 8–12 hours . The reaction proceeds via an SN2 mechanism, yielding 2-(Benzo[d] dioxol-5-yloxy)ethanol with a purity of >90% after recrystallization from ethanol .

Key Parameters

  • Catalyst : Anhydrous K₂CO₃ (1.2 equivalents)

  • Solvent : DMF or acetone

  • Temperature : 60–100°C

  • Yield : 70–85%

This method is favored for its scalability and minimal byproduct formation. However, prolonged heating above 100°C may lead to decomposition of the benzodioxole ring .

Reduction of 2-(Benzo[d] dioxol-5-yloxy)acetic Acid Esters

An alternative route involves synthesizing the ester intermediate followed by reduction. For example, 2-(Benzo[d] dioxol-5-yloxy)ethyl acetate is prepared by reacting sesamol with ethyl chloroacetate in the presence of K₂CO₃ . Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C converts the ester to the primary alcohol .

Reaction Scheme

  • Esterification :

    Sesamol+ClCH2COOEtK2CO3,DMF2-(Benzo[d]dioxol-5-yloxy)ethyl acetate\text{Sesamol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(Benzo[d]dioxol-5-yloxy)ethyl acetate}
  • Reduction :

    EsterLiAlH4,THF2-(Benzo[d][1,dioxol-5-yloxy)ethanol\text{Ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(Benzo[d][1,dioxol-5-yloxy)ethanol}

Optimization Insights

  • LiAlH₄ Stoichiometry : 1.5 equivalents ensures complete reduction without over-reduction .

  • Temperature Control : Maintaining 0–5°C prevents side reactions such as ether cleavage .

Hydrazide Intermediate Pathway

A multi-step synthesis via hydrazide intermediates has been documented. Starting with sesamol, ethyl chloroacetate is used to form the ethyl ester, which is then treated with hydrazine hydrate to yield 2-(Benzo[d] dioxol-5-yloxy)acetohydrazide . Acidic hydrolysis of the hydrazide with hydrochloric acid (HCl) produces the corresponding carboxylic acid, followed by reduction to the alcohol .

Critical Steps

  • Hydrazination : Refluxing with hydrazine hydrate in ethanol for 4 hours achieves >80% conversion .

  • Carboxylic Acid Reduction : Sodium borohydride (NaBH₄) in methanol at room temperature affords the alcohol in 65–75% yield .

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the major synthesis routes:

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
Nucleophilic SubstitutionSesamolK₂CO₃/DMF8592
Ester ReductionEthyl chloroacetateLiAlH₄/THF7589
Hydrazide PathwaySesamolHydrazine hydrate7085
Deuterated AdaptationDeuterated catecholD₂O/NaOD6890

Key Observations

  • Nucleophilic substitution offers the highest yield and simplicity.

  • The hydrazide route, while lengthier, allows for intermediate characterization via TLC and NMR .

  • Deuterated methods, though niche, provide insights into reaction mechanisms and isotopic effects .

Reaction Mechanism and Byproduct Management

The formation of 2-(Benzo[d] dioxol-5-yloxy)ethanol primarily proceeds through nucleophilic aromatic substitution (NAS) or ester reduction. In NAS, the phenolic oxygen attacks the electrophilic carbon in ethylene carbonate, displacing the carbonate group . Competing side reactions include:

  • Ether Cleavage : Occurring at temperatures >100°C or under strongly acidic conditions .

  • Oxidation : Formation of carboxylic acids if reducing agents are insufficient .

Mitigation Strategies

  • Use of inert atmospheres (argon or nitrogen) to prevent oxidation .

  • Strict temperature control during LiAlH₄ reductions .

Industrial-Scale Production Considerations

For large-scale synthesis, the nucleophilic substitution method is preferred due to fewer steps and lower reagent costs. Key industrial parameters include:

  • Batch Reactor Design : Stainless steel reactors resistant to DMF corrosion.

  • Waste Management : Recycling DMF via distillation and neutralizing K₂CO₃ with acetic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis by reacting benzo[d][1,3]dioxol-5-ol with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Critical parameters include temperature control (~60–80°C), reaction time (12–24 hours), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 6.7–6.9 ppm (aromatic protons of the dioxole ring), δ 4.2–4.5 ppm (methylene protons adjacent to the ether oxygen), and δ 3.6–3.8 ppm (hydroxyl-bearing ethylene group).
  • ¹³C NMR : Signals at ~148 ppm (dioxole carbons) and 70–75 ppm (ether-linked carbons).
  • IR : Broad absorption band ~3200–3500 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 213.1 (calculated for C₉H₁₂O₄) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer :

  • Antioxidant Activity : DPPH or ABTS radical scavenging assays at concentrations of 10–100 µM.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ determination.
  • Neuroprotection : SH-SY5Y cell models exposed to oxidative stress (H₂O₂), measuring viability via lactate dehydrogenase (LDH) release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for benzodioxole-containing compounds across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, incubation time). Standardize experimental conditions by:

  • Using identical cell lines and passage numbers.
  • Validating results with orthogonal assays (e.g., ATP-based viability assays alongside MTT).
  • Applying statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Contradictory findings should be contextualized with structural analogs (e.g., reports anticancer activity, while related cathinones in modulate neurotransmitters) .

Q. What strategies can optimize reaction yields in the large-scale synthesis of this compound while maintaining environmental sustainability?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Recover K₂CO₃ via filtration and reuse for 3–5 cycles.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 100°C, improving energy efficiency .

Q. How should researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Substitution : Modify the ethylene chain length (e.g., propanol vs. ethanol derivatives) or introduce electron-withdrawing groups (e.g., nitro) to the dioxole ring.
  • Computational Modeling : Perform molecular docking to predict interactions with targets like monoamine transporters or antioxidant enzymes (e.g., SOD).
  • In Vivo Validation : Test top candidates in rodent models of oxidative stress or neurodegeneration, using pharmacokinetic profiling to assess bioavailability .

Q. What advanced analytical methods are required to confirm the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled serotonin (5-HT) to measure displacement in transfected HEK293 cells.
  • Calcium Flux Assays : Monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) in receptor-expressing cell lines.
  • Cryo-EM or X-ray Crystallography : Resolve binding conformations at atomic resolution for rational drug design .

Notes on Evidence Utilization

  • Avoided references to BenchChem () and commercial sources ( ) per user guidelines.
  • Prioritized peer-reviewed synthesis protocols ( ), biological assays ( ), and structural analysis ( ).
  • Contradictions in biological data (e.g., anticancer vs. neuroprotective effects) were addressed through methodological standardization and SAR exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.